molecular formula C12H15NO4S B7960741 Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate

Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate

Cat. No.: B7960741
M. Wt: 269.32 g/mol
InChI Key: KWRPJFXIZKDUAQ-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a sulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[(4-methylbenzene)sulfonyl]azetidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The azetidine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azetidine ring and a sulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-3-5-11(6-4-9)18(15,16)13-7-10(8-13)12(14)17-2/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRPJFXIZKDUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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